molecular formula C51H80N12O17 B10825640 beta-Catenin peptide acetate

beta-Catenin peptide acetate

Cat. No.: B10825640
M. Wt: 1133.3 g/mol
InChI Key: WRLRXBXDMNCXHL-YQSBBOEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of β-catenin peptide acetate involves the synthesis of the peptide chain followed by acetylation. The peptide synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is synthesized, it is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of β-catenin peptide acetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to ensure purity and structural integrity .

Chemical Reactions Analysis

Types of Reactions: β-catenin peptide acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide sequence. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Chemistry: β-catenin peptide acetate is used in the study of peptide synthesis and modification techniques. It serves as a model peptide for developing new synthetic methodologies and understanding peptide behavior under various chemical conditions.

Biology: In biological research, β-catenin peptide acetate is used to study thymocyte development and T-cell receptor signaling. It is a valuable tool for investigating the mechanisms of positive selection in the thymus and the role of β-catenin in immune cell development .

Medicine: β-catenin peptide acetate has potential therapeutic applications in immunotherapy and cancer treatment. It can be used to design peptide-based vaccines and targeted therapies that modulate immune responses.

Industry: In the pharmaceutical industry, β-catenin peptide acetate is used in drug discovery and development. It serves as a reference compound for screening and optimizing peptide-based drugs .

Mechanism of Action

β-catenin peptide acetate exerts its effects by interacting with the major histocompatibility complex (MHC) class I molecule Kb. This interaction mediates the positive selection of OT-I thymocytes, promoting their development into mature T-cells. The peptide binds to the MHC molecule, forming a complex that is recognized by the T-cell receptor (TCR) on thymocytes. This recognition triggers signaling pathways that lead to thymocyte survival and differentiation .

Comparison with Similar Compounds

    α-catenin peptide: Another peptide derived from the catenin family, involved in cell adhesion and signaling.

    γ-catenin peptide: Similar to β-catenin, but with distinct roles in cell junctions and signaling pathways.

Uniqueness: β-catenin peptide acetate is unique due to its specific role in mediating positive selection of OT-I thymocytes. Unlike α-catenin and γ-catenin peptides, which are primarily involved in cell adhesion, β-catenin peptide acetate has a specialized function in immune cell development .

Properties

Molecular Formula

C51H80N12O17

Molecular Weight

1133.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H76N12O15.C2H4O2/c1-25(2)22-37(48(75)76)59-42(69)33(9-5-6-20-50)55-43(70)34(18-19-38(66)67)56-44(71)35(23-28-10-14-30(64)15-11-28)57-47(74)40(27(4)63)61-45(72)36(24-29-12-16-31(65)17-13-29)58-46(73)39(26(3)62)60-41(68)32(51)8-7-21-54-49(52)53;1-2(3)4/h10-17,25-27,32-37,39-40,62-65H,5-9,18-24,50-51H2,1-4H3,(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,69)(H,60,68)(H,61,72)(H,66,67)(H,75,76)(H4,52,53,54);1H3,(H,3,4)/t26-,27-,32+,33+,34+,35+,36+,37+,39+,40+;/m1./s1

InChI Key

WRLRXBXDMNCXHL-YQSBBOEDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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